molecular formula C7H17NO2 B1585586 3-(Diethylamino)-1,2-propanediol CAS No. 621-56-7

3-(Diethylamino)-1,2-propanediol

Cat. No.: B1585586
CAS No.: 621-56-7
M. Wt: 147.22 g/mol
InChI Key: LTACQVCHVAUOKN-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1,2-propanediol is an organic compound with the molecular formula C7H17NO2. It is a diol with a diethylamino functional group attached to the first carbon of the propanediol chain. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Diethylamino)-1,2-propanediol can be synthesized through several methods. One common method involves the reaction of diethylamine with epichlorohydrin, followed by hydrolysis. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-(Diethylamino)-1,2-propanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with diol functionalities.

    Industry: The compound is used in the production of cosmetics, where it acts as a stabilizer and emulsifier.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-1,2-propanediol depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-(Diethylamino)propanol: Similar structure but lacks the second hydroxyl group.

    3-Diethylaminophenol: Contains a phenol group instead of a diol.

    Diethylamino hydroxybenzoyl hexyl benzoate: Used as a UV filter in sunscreens.

Uniqueness: 3-(Diethylamino)-1,2-propanediol is unique due to its dual hydroxyl groups combined with a diethylamino group, making it versatile in various chemical reactions and applications. Its ability to act as both a nucleophile and a base enhances its utility in organic synthesis.

Properties

IUPAC Name

3-(diethylamino)propane-1,2-diol
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InChI

InChI=1S/C7H17NO2/c1-3-8(4-2)5-7(10)6-9/h7,9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTACQVCHVAUOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20862309
Record name 3-(Diethylamino)-1,2-propanediol
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Molecular Weight

147.22 g/mol
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Physical Description

Clear light yellow liquid; [Acros Organics MSDS]
Record name 3-(Diethylamino)-1,2-propanediol
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CAS No.

621-56-7
Record name 3-(Diethylamino)-1,2-propanediol
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Record name 1,2-Propanediol, 3-(diethylamino)-
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Record name 1,2-Propanediol, 3-(diethylamino)-
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Record name 3-(Diethylamino)-1,2-propanediol
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Record name 3-(diethylamino)propane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-(Diethylamino)-1,2-propanediol (DEA-1,2-PD) in CO2 capture?

A: DEA-1,2-PD is a tertiary amine being investigated as a potential component in solvent blends for post-combustion CO2 capture, particularly in membrane contactor systems []. While not a primary solvent like monoethanolamine (MEA), its inclusion in blends aims to improve the energy efficiency of the capture process, which is currently a major hurdle for widespread implementation.

Q2: How does DEA-1,2-PD compare to other amines being studied for CO2 capture?

A: Researchers have investigated the vapor-liquid equilibrium (VLE) of DEA-1,2-PD aqueous solutions [] and compared its CO2 absorption/desorption performance to other tertiary amines, including MDEA, DMEA, DEEA, and others []. This data is crucial for accurate process simulation and for understanding the thermodynamic behavior of DEA-1,2-PD in CO2 capture systems.

Q3: Have the interactions between DEA-1,2-PD, CO2, and water been studied in detail?

A: Yes, researchers have used techniques like 13C NMR and pH measurements to develop ion speciation plots for the DEA-1,2-PD–CO2–H2O system []. This provides valuable insights into the chemical species present at different CO2 loadings, aiding in understanding the reaction mechanism of CO2 absorption.

Q4: Are there any challenges in using DEA-1,2-PD for CO2 capture?

A: One challenge is the limited availability of experimental data for DEA-1,2-PD, making it difficult to accurately model and optimize processes []. Research efforts are focused on addressing this gap by generating experimental data on properties like saturation pressure and VLE, which are essential for process simulation and design.

Q5: What other applications does DEA-1,2-PD have besides CO2 capture?

A: Beyond CO2 capture, DEA-1,2-PD is a key component in a novel copper ink formulation for printed electronics []. It acts as a coordinating ligand for copper formate, contributing to the ink's stability and enabling the fabrication of conductive, flexible, and solderable copper traces on various substrates.

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